molecular formula C18H34O4 B8697629 Diethyl undecan-2-ylpropanedioate CAS No. 6345-92-2

Diethyl undecan-2-ylpropanedioate

Cat. No. B8697629
Key on ui cas rn: 6345-92-2
M. Wt: 314.5 g/mol
InChI Key: CAXCFFGCYDHFGP-UHFFFAOYSA-N
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Patent
US05683623

Procedure details

Quantities: compound from Example 5 (76.5 g, 0.28 mol) and lithium aluminum hydride (23 g, 0.6 mol). The experimental procedure was as described in Example 6.
Quantity
76.5 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]([C:18](OCC)=[O:19])[CH:7]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]C)C)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[CH2:7]([CH:6]([CH2:4][OH:3])[CH2:18][OH:19])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
76.5 g
Type
reactant
Smiles
C(C)OC(=O)C(C(C)CCCCCCCCC)C(=O)OCC
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCC)C(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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